5-methoxy-3,4-dihydro-2H-pyrrole
Overview
Description
5-Methoxy-3,4-dihydro-2H-pyrrole is an organic compound with the molecular formula C5H9NO It is a heterocyclic compound containing a pyrrole ring substituted with a methoxy group at the 5-position
Mechanism of Action
Target of Action
It’s known to act as a reagent in the design and preparation of dihydroindolones and dihydroindolizinones .
Mode of Action
It’s known that the compound interacts favorably with sulfobutyl ether-β-cyclodextrin . More research is needed to fully understand its interaction with its targets and the resulting changes.
Biochemical Pathways
It’s known to be involved in the synthesis of dihydroindolones and dihydroindolizinones , which are known to inhibit MEK, a key enzyme in the MAPK/ERK pathway . This pathway plays a crucial role in cell division and differentiation.
Pharmacokinetics
Its lipophilicity (Log Po/w) is 1.84 (iLOGP), indicating it may have good bioavailability .
Result of Action
Compounds synthesized using it as a reagent have shown potent in vivo antitumor efficacy , suggesting it may contribute to these effects.
Action Environment
It’s known to be stable when sealed in dry conditions at 2-8°c .
Biochemical Analysis
Biochemical Properties
5-Methoxy-3,4-dihydro-2H-pyrrole plays a significant role in biochemical reactions, particularly in the design and preparation of dihydroindolones and dihydroindolizinones, which are known for their potent in vivo antitumor efficacy . This compound interacts with enzymes such as MEK (Mitogen-Activated Protein Kinase Kinase), acting as an inhibitor. The interaction between this compound and MEK is crucial for its antitumor properties, as it inhibits the enzyme’s activity, leading to reduced tumor growth .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the MAPK/ERK pathway, which is essential for cell proliferation and survival . By inhibiting MEK, this compound can reduce cell proliferation and induce apoptosis in cancer cells. Additionally, it may alter gene expression patterns related to cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with MEK, leading to enzyme inhibition. This inhibition prevents the phosphorylation and activation of downstream targets in the MAPK/ERK pathway, ultimately reducing cell proliferation and promoting apoptosis . The compound’s ability to inhibit MEK is attributed to its structural similarity to the enzyme’s natural substrates, allowing it to compete effectively for binding sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a marked increase in toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to its biotransformation and elimination. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound undergoes oxidative demethylation, leading to the formation of metabolites that are excreted via the renal and hepatic pathways . These metabolic processes can affect the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on MEK . The compound may also localize to specific organelles, such as the endoplasmic reticulum, where it can interact with other cellular components . Post-translational modifications and targeting signals may direct this compound to these compartments, enhancing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3,4-dihydro-2H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-1-pyrroline with suitable reagents to form the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.
Scientific Research Applications
5-Methoxy-3,4-dihydro-2H-pyrrole has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-pyrroline: A closely related compound with similar chemical properties.
Methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate: Another derivative with a carboxylate group at the 2-position.
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting chemical properties
Properties
IUPAC Name |
5-methoxy-3,4-dihydro-2H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-7-5-3-2-4-6-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGNDKJRRNVSEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326564 | |
Record name | 5-methoxy-3,4-dihydro-2H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5264-35-7 | |
Record name | 5-methoxy-3,4-dihydro-2H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-1-Pyrroline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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